Mirtazapine

Vue d'ensemble

Description

La mirtazapine est un antidépresseur tétracyclique principalement utilisé pour traiter le trouble dépressif majeur. Elle a été approuvée pour la première fois pour un usage médical aux Pays-Bas en 1994 et a ensuite reçu l'approbation de la FDA en 1997 . La this compound est connue pour son profil pharmacologique unique, qui comprend des actions noradrénergiques et sérotoninergiques spécifiques . Elle est souvent prescrite pour la dépression compliquée par l'anxiété ou l'insomnie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la mirtazapine implique plusieurs étapes, commençant par la préparation d'un composé acide carboxylique, qui est ensuite converti en un composé cétone. Ce composé cétone est facultativement réduit pour former un composé hydroxy intermédiaire, qui est finalement réduit pour former de la this compound . Les conditions réactionnelles impliquent généralement l'utilisation d'agents réducteurs forts et d'agents réducteurs doux à différents stades .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'utilisation de techniques d'inversion de phase sans solvant à température de phase inversion pour préparer des nanocapsules lipidiques pour une administration ciblée du médicament . Cette méthode assure une biodisponibilité plus élevée et un ciblage efficace du cerveau .

Analyse Des Réactions Chimiques

Types de réactions : La mirtazapine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs forts comme l'hydrure de lithium aluminium sont souvent utilisés.

Substitution : Des réactions d'halogénation peuvent être effectuées en utilisant des réactifs comme le chlore ou le brome dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite transformés pour produire de la this compound .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Médecine : Principalement utilisée pour traiter le trouble dépressif majeur, l'anxiété et l'insomnie.

Industrie : Utilisée dans la production de formulations pharmaceutiques et de systèmes d'administration ciblée de médicaments.

5. Mécanisme d'action

La this compound augmente la neurotransmission noradrénergique et sérotoninergique en agissant comme antagoniste aux autorécepteurs et hétérorécepteurs adrénergiques alpha-2 centraux. Elle bloque également les récepteurs 5-HT2 et 5-HT3 postsynaptiques . On pense que cette double action contribue à ses effets antidépresseurs .

Applications De Recherche Scientifique

Major Depressive Disorder

Mirtazapine is primarily prescribed to treat major depressive disorder (MDD). It has shown efficacy comparable to other antidepressants, particularly in patients with treatment-resistant depression and those experiencing insomnia or low body mass index (BMI). A systematic review indicated a response rate of 50% for this compound compared to 35% for placebo after approximately eight weeks of treatment .

Anxiety Disorders

This compound has been evaluated for its effectiveness in treating various anxiety disorders:

- Panic Disorder : Studies have reported response rates of up to 63% in patients treated with this compound .

- Post-Traumatic Stress Disorder (PTSD) : Clinical trials indicate significant improvements in PTSD symptoms when treated with this compound, with response rates reaching 78.6% compared to placebo .

Sleep Disorders

Due to its sedative properties, this compound is often utilized to manage sleep disturbances associated with depression. It has been found effective in improving sleep quality and reducing insomnia symptoms .

Appetite Stimulation and Weight Gain

This compound is notable for its ability to stimulate appetite and promote weight gain, making it beneficial for patients suffering from anorexia or cachexia due to chronic illness . A systematic review highlighted that this compound had the highest adjusted rate ratio of weight gain among various antidepressants .

Neurological Applications

Emerging research suggests potential applications of this compound in treating neurological disorders. For instance, its use has been explored in progressive multifocal leukoencephalopathy due to its receptor antagonism properties .

Comparative Efficacy

The following table summarizes key studies comparing this compound with other antidepressants across various conditions:

| Condition | Study Design | This compound Efficacy | Comparison Agent | Outcome |

|---|---|---|---|---|

| Major Depression | Randomized controlled trial | 50% response rate | Placebo | Significant improvement |

| Panic Disorder | Open-label trial | 63% response rate | N/A | Effective |

| PTSD | Double-blind trial | 78.6% vs 16.7% | Placebo | Significant improvement |

| Insomnia | Observational study | Improved sleep quality | N/A | Effective |

| Anorexia | Longitudinal study | Increased appetite | N/A | Effective |

Case Study 1: Treatment-Resistant Depression

In a randomized double-blind trial involving patients with persistent depression after monotherapy, this compound demonstrated a response rate of 64%, significantly higher than the placebo group at 20% . This highlights its potential as an effective augmentation strategy.

Case Study 2: PTSD Management

A pilot study involving patients diagnosed with combat-related PTSD showed significant symptom reduction after eight weeks of treatment with this compound, indicating its utility in managing trauma-related disorders .

Case Study 3: Insomnia in Depression

A cohort study assessing university students found that this compound effectively improved sleep patterns while reducing depressive symptoms, suggesting it may be particularly beneficial for younger populations experiencing both conditions simultaneously .

Mécanisme D'action

Mirtazapine enhances noradrenergic and serotonergic neurotransmission by acting as an antagonist at central alpha-2 adrenergic autoreceptors and heteroreceptors. It also blocks postsynaptic 5-HT2 and 5-HT3 receptors . This dual action is believed to contribute to its antidepressant effects .

Comparaison Avec Des Composés Similaires

La mirtazapine est souvent comparée à d'autres antidépresseurs tels que les inhibiteurs sélectifs de la recapture de la sérotonine (ISRS) et les antidépresseurs tricycliques. Contrairement aux ISRS, la this compound a un début d'action plus rapide et est moins susceptible de provoquer des nausées ou des dysfonctionnements sexuels . Des composés similaires incluent :

Trazodone : Principalement utilisé pour ses effets hypnotiques.

Quviviq (daridorexant) : Utilisé pour traiter l'insomnie.

Amitriptyline : Un antidépresseur tricyclique avec un profil d'effets secondaires différent.

Le profil pharmacologique unique de la this compound et sa double action en font une option précieuse pour le traitement de la dépression, en particulier dans les cas compliqués par l'anxiété ou l'insomnie .

Activité Biologique

Mirtazapine is a tetracyclic antidepressant primarily used for the treatment of major depressive disorder (MDD). Its unique pharmacological profile distinguishes it from other antidepressants, with significant implications for its biological activity. This article delves into the mechanisms of action, receptor interactions, clinical efficacy, and relevant case studies that highlight this compound's biological activity.

This compound operates through a dual mechanism, functioning as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary actions include:

- Antagonism of Alpha-2 Adrenergic Receptors : this compound blocks both presynaptic alpha-2 adrenergic autoreceptors and heteroreceptors, which leads to an increase in norepinephrine and serotonin release .

- Serotonin Receptor Modulation : The drug inhibits serotonin receptors 5-HT2 and 5-HT3 while enhancing the activity of 5-HT1A receptors. This modulation contributes to its antidepressant effects by promoting serotonergic neurotransmission .

- Histamine H1 Receptor Blockade : this compound has a high affinity for H1 receptors, which is associated with its sedative effects and increased appetite .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties:

- Bioavailability : Approximately 50% after oral administration.

- Peak Plasma Concentration : Achieved within 2.2 to 3.1 hours post-dose.

- Half-Life : Approximately 22 hours, allowing for once-daily dosing.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 isoenzymes (CYP1A2, CYP2D6, CYP3A4), with about 85% excreted in urine .

Clinical Efficacy

This compound's efficacy has been established through numerous clinical trials. Key findings include:

- Comparative Efficacy : In head-to-head studies, this compound has shown comparable efficacy to traditional tricyclic antidepressants (TCAs) like amitriptyline and newer SSRIs such as fluoxetine and paroxetine .

- Rapid Onset of Action : Due to its unique mechanism, this compound may provide a quicker therapeutic response compared to other antidepressants .

- Comorbidity Management : this compound has been beneficial for patients with depression comorbid with anxiety disorders and sleep disturbances, demonstrating significant reductions in anxiety symptoms alongside depressive symptoms .

Case Studies

Several case studies illustrate this compound's clinical applications:

- Case Study on Anxiety and Agitation :

- Case Study on Mood Disorder and Insomnia :

- Polypharmacy Reduction :

Data Summary

The following table summarizes key pharmacological data related to this compound:

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Peak Plasma Concentration | 2.2 - 3.1 hours |

| Half-Life | ~22 hours |

| Primary Metabolism | Liver (CYP450 enzymes) |

| Common Side Effects | Sedation, increased appetite |

| Efficacy Comparison | Similar to TCAs/SSRIs |

Propriétés

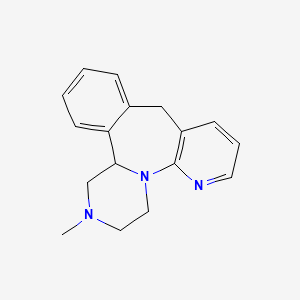

IUPAC Name |

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023325 | |

| Record name | Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, 1.10e+00 g/L | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

**Summary** The mechanism of action of mirtazapine is not fully understood but may be explained by its effects on central adrenergic and serotonergic activity. This drug exhibits a fast onset of action, a high level of response, a manageable side-effect profile, and dual noradrenergic and serotonergic effects that are unique from the effects of other antidepressants. **Effects on various receptors** It has been shown that both noradrenergic and serotonergic activity increase following mirtazapine administration. The results of these studies demonstrate mirtazapine exerts antagonist activity at presynaptic α2-adrenergic inhibitory autoreceptors and heteroreceptors in the central nervous system. This is thought to lead to enhanced noradrenergic and serotonergic activity, which are known to improve the symptoms of depression and form the basis of antidepressant therapy. Mirtazapine is a strong antagonist of serotonin 5-HT2 and 5-HT3 receptors. It has not been found to bind significantly to the serotonin 5-HT1A and 5-HT1B receptors but indirectly increases 5-HT1A transmission. In addition to the above effects, mirtazapine is a peripheral α1-adrenergic antagonist. This action may explain episodes of orthostatic hypotension that have been reported after mirtazapine use. Mirtazapine is a potent histamine (H1) receptor antagonist, which may contribute to its powerful sedating effects. The pain-relieving effects of mirtazapine may be explained by its effects on opioid receptors. | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

85650-52-8, 61337-67-5 | |

| Record name | Mirtazapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirtazapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-116 °C, 114 - 116 °C | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.